molecular formula C28H40Cl3N3O2 B3855387 1-N,1-N'-bis[1-(1-adamantyl)ethyl]-3,4,4-trichloro-2-nitrobuta-1,3-diene-1,1-diamine

1-N,1-N'-bis[1-(1-adamantyl)ethyl]-3,4,4-trichloro-2-nitrobuta-1,3-diene-1,1-diamine

Cat. No.: B3855387
M. Wt: 557.0 g/mol
InChI Key: XDLJPIYOSCWLFS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-N,1-N’-bis[1-(1-adamantyl)ethyl]-3,4,4-trichloro-2-nitrobuta-1,3-diene-1,1-diamine is a complex organic compound featuring adamantane derivatives Adamantane is a diamondoid hydrocarbon known for its unique cage-like structure, which imparts significant stability and rigidity to the molecules it forms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-N,1-N’-bis[1-(1-adamantyl)ethyl]-3,4,4-trichloro-2-nitrobuta-1,3-diene-1,1-diamine typically involves multiple steps, starting with the preparation of adamantane derivatives. One common method involves the radical functionalization of adamantane, which can be achieved through carbocation or radical intermediates . The adamantane derivatives are then subjected to further functionalization to introduce the trichloro and nitro groups, followed by the formation of the buta-1,3-diene structure.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and advanced purification methods like chromatography and crystallization are often employed to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

1-N,1-N’-bis[1-(1-adamantyl)ethyl]-3,4,4-trichloro-2-nitrobuta-1,3-diene-1,1-diamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove nitro groups or to convert trichloro groups to less reactive species.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or toluene, and catalysts to enhance reaction rates.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amines or dechlorinated compounds. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives with varying properties.

Scientific Research Applications

1-N,1-N’-bis[1-(1-adamantyl)ethyl]-3,4,4-trichloro-2-nitrobuta-1,3-diene-1,1-diamine has several scientific research applications:

    Chemistry: The compound is used as a building block for synthesizing more complex molecules and as a reagent in various organic reactions.

    Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: The compound and its derivatives are investigated for their potential therapeutic applications, such as drug delivery systems and as active pharmaceutical ingredients.

    Industry: It is used in the development of advanced materials, including polymers and nanomaterials, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 1-N,1-N’-bis[1-(1-adamantyl)ethyl]-3,4,4-trichloro-2-nitrobuta-1,3-diene-1,1-diamine involves its interaction with molecular targets and pathways within biological systems. The adamantane moiety provides stability and rigidity, allowing the compound to interact with specific enzymes or receptors. The trichloro and nitro groups can participate in redox reactions, influencing cellular processes and signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    1,3-Dehydroadamantane: A compound with a similar adamantane structure but different functional groups.

    1-Adamantylacetic acid: Another adamantane derivative with distinct chemical properties.

    Di(1-adamantyl) fumarate: A compound featuring adamantane moieties and used in polymer synthesis.

Uniqueness

1-N,1-N’-bis[1-(1-adamantyl)ethyl]-3,4,4-trichloro-2-nitrobuta-1,3-diene-1,1-diamine is unique due to its combination of adamantane, trichloro, and nitro groups, which impart specific chemical reactivity and stability. This makes it a versatile compound for various applications, distinguishing it from other adamantane derivatives.

Properties

IUPAC Name

1-N,1-N'-bis[1-(1-adamantyl)ethyl]-3,4,4-trichloro-2-nitrobuta-1,3-diene-1,1-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H40Cl3N3O2/c1-15(27-9-17-3-18(10-27)5-19(4-17)11-27)32-26(24(34(35)36)23(29)25(30)31)33-16(2)28-12-20-6-21(13-28)8-22(7-20)14-28/h15-22,32-33H,3-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDLJPIYOSCWLFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C12CC3CC(C1)CC(C3)C2)NC(=C(C(=C(Cl)Cl)Cl)[N+](=O)[O-])NC(C)C45CC6CC(C4)CC(C6)C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H40Cl3N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

557.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-N,1-N'-bis[1-(1-adamantyl)ethyl]-3,4,4-trichloro-2-nitrobuta-1,3-diene-1,1-diamine
Reactant of Route 2
1-N,1-N'-bis[1-(1-adamantyl)ethyl]-3,4,4-trichloro-2-nitrobuta-1,3-diene-1,1-diamine
Reactant of Route 3
1-N,1-N'-bis[1-(1-adamantyl)ethyl]-3,4,4-trichloro-2-nitrobuta-1,3-diene-1,1-diamine
Reactant of Route 4
1-N,1-N'-bis[1-(1-adamantyl)ethyl]-3,4,4-trichloro-2-nitrobuta-1,3-diene-1,1-diamine
Reactant of Route 5
1-N,1-N'-bis[1-(1-adamantyl)ethyl]-3,4,4-trichloro-2-nitrobuta-1,3-diene-1,1-diamine
Reactant of Route 6
1-N,1-N'-bis[1-(1-adamantyl)ethyl]-3,4,4-trichloro-2-nitrobuta-1,3-diene-1,1-diamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.